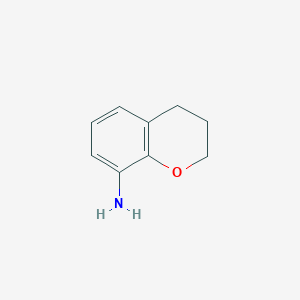

chroMan-8-aMine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXAZFRYAXWHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113722-25-1 | |

| Record name | 3,4-dihydro-2H-1-benzopyran-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Chroman 8 Amine and Its Derivatives

General Synthetic Approaches to the Chroman Core

The chroman core, a 3,4-dihydro-2H-1-benzopyran ring system, is a fundamental scaffold in numerous natural products and synthetic compounds. Its construction often relies on various cyclization reactions and the strategic use of specific intermediates.

Classic Cyclization Reactions

Several classic cyclization reactions are employed for the formation of the chroman core. One notable approach involves the Claisen thermal rearrangement . For instance, 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene can undergo a Claisen thermal rearrangement in N,N-diethyl aniline (B41778) at elevated temperatures (180–200 °C) to yield 5-hydroxy-8-nitro-2H-chromene, a key intermediate for chroman derivatives. fishersci.befishersci.ca

Another significant method is the oxa-Povarov reaction , a hetero Diels-Alder approach. This reaction facilitates the synthesis of 3,4-dihydrobenzopyrans (chromans) through the formal inverse electron demand [4+2] cycloaddition of in situ-generated cationic aryl 2-oxadiene oxocarbenium ions with alkenes. These oxonium ion intermediates are typically generated via Lewis acid-promoted reactions of phenol-derived Rychnovsky-type mixed acetals. wikipedia.org

Friedel-Crafts allylation of phenols followed by intramolecular cyclization via hydroalkoxylation represents another established route. Gold(I)-catalyzed one-pot procedures have been developed for this transformation, where allylic alcohols and phenols react to form chromans in good yields. fishersci.be

While primarily used for chroman-4-ones, radical cascade cyclizations also offer a powerful strategy for constructing chroman scaffolds. These methods often involve the intramolecular addition of an in situ-generated acyl radical onto an alkene, followed by radical-radical coupling, providing functionalized chroman-4-ones. wikipedia.orgfishersci.caontosight.aiwikipedia.org The principles of these cyclizations are relevant to the broader chroman core synthesis.

Intermediates and Precursors in Chroman Synthesis

The synthesis of chroman structures often begins with readily available precursors. 2-nitro-5-fluorophenol is a common starting material for the general synthetic approach to certain 2H-chromen-8-amines and chroman-8-amines. fishersci.be From such starting materials, compounds like 5-hydroxy-8-nitro-2H-chromene serve as crucial intermediates, enabling further transformations to yield desired chroman derivatives. fishersci.befishersci.ca

In the context of the oxa-Povarov reaction, phenol-derived Rychnovsky-type mixed acetals act as precursors, generating the necessary oxonium ion intermediates upon treatment with Lewis acids. wikipedia.org For radical cascade cyclizations, 2-(allyloxy)arylaldehydes are frequently employed as starting materials. wikipedia.orgfishersci.caontosight.aiwikipedia.org Additionally, allylic alcohols and phenols are utilized as precursors in gold(I)-catalyzed cyclization reactions to form the chroman ring. fishersci.be

Introduction and Functionalization of the 8-Amine Moiety

The introduction and subsequent functionalization of the amine group at the 8-position of the chroman core are critical steps in synthesizing chroman-8-amine and its derivatives.

Amination Strategies at the 8-Position

A direct and effective strategy for introducing the amine moiety at the 8-position involves the reduction of a nitro group . For example, 5-hydroxy-8-nitro-2H-chromene can be reduced using hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol (B145695) to yield 5-hydroxy-8-aminochromane . fishersci.be This method efficiently converts the nitro functionality, which can be strategically placed during earlier synthetic steps, into the desired amino group.

Protective Group Chemistry in Synthesis

Protective group chemistry is indispensable in organic synthesis, particularly when dealing with polyfunctional molecules like this compound, to prevent undesired side reactions and ensure selective transformations. A good protecting group should be easily introduced and removed, and it must remain inert under the reaction conditions required for other functional group manipulations. atamankimya.comsigmaaldrich.com

For the 8-amino group of chromans, the tert-butoxycarbonyl (Boc) group is a commonly employed protecting group. For instance, the amino group of 5-hydroxy-8-aminochromane can be protected with di-tert-butyldicarbonate (Boc₂O) to produce N-Boc-5-hydroxy-8-aminochromane . fishersci.be The Boc group effectively masks the reactivity of the amine during subsequent synthetic steps. Its removal (deprotection) is typically achieved under mild acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane. fishersci.be This allows for the selective modification of other parts of the molecule before revealing the free amine for further functionalization.

Advanced Synthetic Techniques

Beyond classic methods, advanced synthetic techniques offer innovative and efficient pathways for chroman synthesis, often providing enhanced control over stereochemistry and functional group tolerance.

Domino reactions represent an advanced synthetic strategy where multiple bond-forming events occur sequentially in a single reaction vessel, often leading to complex molecular architectures from simpler starting materials. A clever domino carbo-palladation approach has been reviewed for preparing various chroman and isochroman (B46142) derivatives, showcasing the efficiency of such cascade processes. americanelements.com

Metal-catalyzed asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines, a class of compounds that includes chiral chroman amines. Significant advancements have been made in this field, particularly in the asymmetric hydrogenation of imines and enamines, often utilizing chiral iridium- or ruthenium-based catalysts. nih.gov This methodology has been successfully applied to the kinetic resolution of racemic 4-substituted chroman-2-ones, demonstrating its potential for accessing chiral chroman derivatives with high enantioselectivity. nih.govsigmaaldrich.com

Skeletal editing , a concept involving the site-selective modification of molecular cycles, is emerging as a novel advanced synthetic method. This includes transformations like carbon-to-oxygen swaps in tetralins, which can lead to the formation of privileged chroman scaffolds. cenmed.com This approach offers a unique way to reshape existing cyclic systems and introduce heteroatoms, expanding the diversity of accessible chroman structures.

Furthermore, visible-light-driven photoredox-neutral alkene acylarylation has been developed as a mild and efficient protocol for the synthesis of functionalized chroman-4-ones. This metal- and aldehyde-free approach relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization followed by a selective radical-radical coupling sequence, highlighting the utility of photoredox catalysis in modern chroman synthesis. wikipedia.org

Stereoselective and Enantioselective Synthesis

The creation of chiral chromanes, including those with amino functionalities, is a significant area of research given that many biologically active molecules exist as specific enantiomers. Stereoselective and enantioselective synthetic methodologies are thus vital for producing this compound derivatives with defined absolute configurations.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and are typically recovered after the synthesis. wikipedia.orgnumberanalytics.com For instance, 8-methylchroman-4-amine, a chromane (B1220400) derivative, has been identified as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. lookchem.com

Catalysis plays a pivotal role in achieving high stereoselectivity in chromane synthesis. Various metal-catalyzed and organocatalytic systems have been developed:

Nickel-catalyzed reductive cyclization: This method has been employed for the highly asymmetric stereoselective synthesis of chroman derivatives, specifically 3-hydroxychromans, bearing chiral quaternary carbon stereocenters. The use of a P-chiral monophosphine ligand, such as (R)-AntPhos, has been shown to be crucial for achieving excellent yields and enantioselectivities. chemrxiv.org

Copper-catalyzed hydroamination: This approach allows for the asymmetric synthesis of chiral chromanes. chemrxiv.org

Iridium-catalyzed asymmetric hydrogenation: Iridium complexes with chiral oxazoline-based P,N-ligands have proven effective for the enantioselective hydrogenation of 4H-chromenes, yielding chromanes with high enantiomeric excess values (up to >99%). researchgate.net

Bifunctional catalysis: Cooperative enamine-metal Lewis acid catalysis has been developed for the asymmetric synthesis of tricyclic chromans with multiple contiguous stereogenic centers, achieving high yields and stereoselectivity. researchgate.net Similarly, a bifunctional thiourea (B124793) organocatalyst has been used in an oxa-Michael–Michael cascade reaction for the highly enantioselective synthesis of chiral chroman derivatives, leading to products with excellent enantioselectivities (up to >99%). acs.org

These catalytic strategies highlight the diverse approaches to inducing chirality in chromane structures.

Conformational analysis is critical for understanding and predicting the stereochemical outcomes in chiral chromane synthesis. Studies on chiral 2-substituted chromanes investigate the correlation between specific optical rotations (SORs) and the stereochemistry at the C2 position, as well as the helicity of the dihydropyran ring. mdpi.comnih.gov For example, the sign of SOR for C2-chiral chromanes is fundamentally linked to the helicity of the dihydropyran ring. mdpi.com

Detailed conformational studies often employ quantum-chemical calculations, such as Density Functional Theory (DFT), alongside experimental techniques like IR, 1H NMR spectroscopy, and X-ray analysis. These analyses help in understanding the preferred conformations in solution and the influence of substituents on conformational distribution, which in turn affects properties like optical rotation. mdpi.comnih.govresearchgate.net For instance, the position of groups like vinyl or methyl at the C2 position can significantly impact the conformational mixture and the observed SOR. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as reduced reaction times and increased yields compared to conventional heating methods. This technique is increasingly applied to the synthesis of chromene and chromane derivatives. researchgate.netmdpi.com

For example, in the synthesis of certain heterocyclic spiro-derivatives, including chromane-related structures, microwave irradiation significantly reduced reaction times from several hours (e.g., 4 hours) to minutes (e.g., 15 minutes), while simultaneously improving yields (e.g., from 53-59% to 84-86%). nih.gov Microwave-assisted methods have also been explored for the synthesis of chromenes and coumarins using chroman-4-one amino ligands in conjunction with metal catalysts. benthamdirect.com The efficiency of microwave irradiation in accelerating reactions and enhancing yields makes it a valuable strategy for the synthesis of this compound derivatives. eurjchem.comnih.gov

Multi-component Reactions and Green Chemistry Approaches

Multi-component reactions (MCRs) are highly atom-economical and efficient synthetic strategies, often aligning with the principles of green chemistry by minimizing waste and simplifying synthetic routes. Green chemistry approaches prioritize the use of sustainable raw materials, non-toxic catalysts, and milder reaction conditions. researchgate.net

A notable example is the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives via a one-pot multicomponent reaction. This process utilizes pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst in a water–ethanol solvent mixture. This methodology demonstrates high atom economy (99.36%) and a low E-factor (16.68), indicating its environmental friendliness. The catalyst also exhibits recyclability, further enhancing its sustainability. researchgate.netnih.gov

Another practical green chemistry approach for a this compound derivative, 5-amino-6-chlorochroman-8-carboxylic acid, involves modifications to existing protocols to avoid toxic and corrosive reagents, reduce reaction temperatures, and eliminate the need for silica (B1680970) gel column purifications, resulting in an efficient and high-yielding synthesis. tandfonline.comtandfonline.com

Palladium-Catalyzed Transformations

Palladium catalysis is a versatile and widely used tool in organic synthesis, particularly for C-C and C-heteroatom bond formations. Its applications extend to the synthesis of this compound and its derivatives.

Reduction of nitro groups: Palladium-on-carbon (Pd/C) is effectively used in the reduction of nitro groups to amino groups, a crucial step in the synthesis of 5-hydroxy-8-aminochromane derivatives. mdpi.comresearchgate.net

C-H activation and annulation: Modern palladium-catalyzed transformations involve C-H activation, often directed by groups like 8-aminoquinoline, for the functionalization of C(sp3)-H bonds. While not directly for this compound, these methodologies demonstrate palladium's capability in constructing complex cyclic systems and introducing amine functionalities. acs.orgnih.gov

Heck reactions: Palladium acetate (B1210297) (Pd(OAc)2) can be employed under Heck conditions to introduce unsaturated functionalities, which can then be further transformed into chromane structures. doi.org

Asymmetric allylic C-H amination: Palladium-catalyzed asymmetric allylic C-H amination reactions are being developed for the efficient construction of chiral amines, including chiral chroman structures. This method aims to directly functionalize allylic C-H bonds to incorporate amine groups enantioselectively. chinesechemsoc.orgmdpi.com

These examples demonstrate the broad utility of palladium in various stages of chroman and this compound derivative synthesis, from functional group interconversions to complex cyclization and stereoselective transformations.

Ring-Opening/Ring-Closing Reactions

While the synthesis of this compound primarily involves ring-closing (cyclization) reactions to form the dihydropyran ring, the concept of ring-opening/ring-closing reactions can be broadly applied to the manipulation of chromane structures. In the context of chromane synthesis, cyclization reactions are fundamental for forming the heterocyclic ring system. For instance, reductive cyclization reactions, such as those catalyzed by nickel, are key to forming chroman derivatives. chemrxiv.org Similarly, intramolecular reactions that lead to the formation of the chromane ring from open-chain precursors are essentially ring-closing processes. doi.org While specific examples of a sequence of ring-opening followed by ring-closing to synthesize this compound were not explicitly detailed, the broader strategy of manipulating cyclic structures through these processes is a common theme in organic synthesis for creating structural diversity or accessing specific isomers.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a key area of research, allowing for the exploration of structure-activity relationships and the development of novel compounds. Various strategies are employed to introduce functional groups at different positions of the chroman core or to modify the amine linker.

Functionalization at Various Positions (e.g., 2-, 3-, 5-, 6-positions)

Functionalization of the this compound core at positions such as 2, 3, 5, and 6 enables the creation of a wide array of derivatives. The synthetic routes often depend on the desired substitution pattern and the nature of the introduced functional group.

Functionalization at the 5-position: A prominent strategy for functionalizing the 5-position of the this compound core involves starting from precursors like 5-hydroxy-8-nitro-2H-chromene. This intermediate can undergo a series of transformations to introduce various alkoxy groups at the 5-position. For instance, reaction with 1,2-dibromoethane (B42909) followed by substitution with cyclic amines such as morpholine, cis-2,6-dimethylmorpholine, imidazole, or triazole, yields 5-alkoxy-2H-chromen-8-amines after reduction of the nitro group. Similarly, 5-alkoxychroman-8-amines can be prepared from 5-hydroxy-8-aminochromane, where the amino group is protected (e.g., with Boc). A Mitsunobu reaction can also be employed to introduce complex substituents, such as a 2-(pyridin-4-yl)ethoxy group, at the 5-position of N-Boc-5-hydroxy-8-aminochromane. nih.govmdpi.com

Table 1: Examples of 5-Substituted this compound Derivatives and Synthetic Steps

| Precursor | Reagents/Conditions | Product Type | Key Functionalization Step | Citation |

| 5-hydroxy-8-nitro-2H-chromene | 1,2-dibromoethane, then morpholine/K2CO3/DMF, followed by SnCl2 reduction | 5-morpholinoethoxy-2H-chromen-8-amine | Ether formation, SN2 | nih.govmdpi.com |

| N-Boc-5-hydroxy-8-aminochromane | 1,2-dibromoethane, then morpholine/imidazole/triazole substitution, followed by Boc deprotection | 5-(2-substituted-ethoxy)chroman-8-amines | Ether formation, SN2 | nih.govmdpi.com |

| N-Boc-5-hydroxy-8-aminochromane | 2-(pyridin-4-yl)ethanol, PPh3, DIAD, then Boc deprotection | 5-(2-(pyridin-4-yl)ethoxy)this compound | Mitsunobu reaction | nih.govmdpi.com |

| N-Boc-5-hydroxy-8-aminochromane | 4-(2-chloroacetyl)morpholine | 5-(2-morpholino-2-oxoethoxy)this compound | Oxyalkylation | nih.gov |

Functionalization at the 2-position: While direct functionalization of this compound at the 2-position is less commonly detailed, synthetic routes to 2-substituted chromanes and chroman-4-ones provide insights into potential precursors. Chiral 2-aryl chromanes can be synthesized via methods such as Mitsunobu inversion reactions followed by cyclization, or through iridium-catalyzed asymmetric hydrogenation of chromene derivatives. mdpi.com The introduction of alkyl chains (e.g., pentyl) at the 2-position of chroman-4-one derivatives has been achieved through base-mediated aldol (B89426) condensation. nih.govacs.orgacs.org These 2-substituted chroman-4-ones can serve as intermediates for further transformations towards this compound structures.

Functionalization at the 3-position: The 3-position of the chroman ring system can be functionalized through various approaches, often starting from chroman-4-one derivatives. Bromination at the 3-position of chroman-4-one, followed by substitution reactions or a samarium-mediated Reformatsky reaction, allows for the introduction of diverse functional groups including amine, bromine, acetate, cyano, or carbobenzyloxy (Cbz)-protected aminomethyl groups. acs.orggu.seresearchgate.net Furthermore, the synthesis of 3-amino-8-azachromans, a related heterocyclic system, has been achieved via an inverse electron demand Diels-Alder approach utilizing 1,2,4-triazines substituted with amino alkynols. This method allows for variation of substituents on both the aromatic core and the amine moiety. researchgate.net

Functionalization at the 6-position: The 6-position of the chroman core has been a site for introducing substituents, particularly in the context of chroman-4-one derivatives. For instance, the presence of electron-withdrawing groups like chloro or nitro at the 6-position has been explored for their impact on biological activity. nih.govacs.org Mannich aminomethylation has also been reported to introduce N,N-dimethylaminomethyl derivatives at the C-6 position of related 8-methyl-7-hydroxy-2'-fluoroisoflavones. univ.kiev.ua

Synthesis of Fused-Ring Systems Containing the this compound Core (e.g., Chromenopyrimidine)

The construction of fused-ring systems incorporating the this compound core is an advanced synthetic endeavor aimed at expanding the chemical space and exploring novel pharmacological profiles. While direct synthesis of "chromenopyrimidine" specifically from this compound is not explicitly detailed in the provided search results, the general principle of forming fused heterocyclic systems from amino-substituted aromatic or heteroaromatic precursors is well-established. For example, 8-aminoquinoline, a related nitrogen-containing heterocyclic framework, is widely used as a directing group in C-H functionalization reactions to form C-C and C-heteroatom bonds, suggesting similar strategies could be applied to this compound to build fused systems. researchgate.netnih.gov The reactivity of the 8-amino group in this compound provides a handle for cyclization reactions with suitable bifunctional reagents to form additional rings.

Synthesis of Spirocyclic Chromane Derivatives

Spirocyclic compounds, characterized by a single atom being common to two rings, represent a unique class of chemical structures with distinct three-dimensional arrangements. The synthesis of spirocyclic chromane derivatives involves creating such a junction where the chromane ring is one of the participating cycles. While specific methodologies for spirocyclic chromane derivatives containing an 8-amine group were not extensively detailed in the current search, general approaches to spirocyclic systems often involve intramolecular cyclization reactions, such as those mediated by transition metals or radical pathways. For instance, the formation of polycyclic chromans from tricyclic-2-phenyl-4H-1,3,2-benzodioxaborins via bicyclic ortho-quinone-methide intermediates has been reported, which can react with various allyl trimethylsilanes or ethyl vinyl ether followed by acid cyclization. researchgate.net Further research would be needed to adapt these methods to incorporate the this compound moiety.

Preparative Routes for this compound Analogs with Modified Amine Linkers (e.g., Chroman-8-ylmethylamine)

Modifying the amine linker at the 8-position of this compound allows for the exploration of derivatives where the basic nitrogen functionality is separated from the chroman core by an additional bridge. For example, chroman-8-ylmethylamine would feature a methylene (B1212753) bridge between the chroman ring and the amine group. Such analogs are typically prepared by converting the 8-amino group into a precursor that can be extended, or by introducing a modified amine linker directly. This could involve reactions such as:

Reductive amination: If an aldehyde or ketone could be introduced at the 8-position, reductive amination with an amine could form a secondary or tertiary amine.

Alkylation/Acylation: Direct alkylation or acylation of the 8-amino group, followed by reduction if an amide is formed, could introduce modified linkers.

Multi-step synthesis from an 8-substituted precursor: Starting from an 8-formylchroman or 8-bromomethylchroman, for example, and then introducing the amine group through nucleophilic substitution or reductive amination. While specific examples for chroman-8-ylmethylamine were not found, the synthesis of N-substituted ethylenediamine (B42938) derivatives as fragments of chroman derivatives for CNS disorders highlights the relevance of modified amine linkers in related structures. asianpubs.org

Synthesis of Chroman-4-one-based Amines and their Relation to this compound

Chroman-4-one-based amines are a significant class of compounds that often serve as synthetic intermediates or related scaffolds to this compound derivatives. The chroman-4-one scaffold is readily accessible and amenable to various functionalization reactions.

Synthesis of Chroman-4-one Derivatives: Chroman-4-ones can be synthesized through various methods, including base-mediated aldol condensation of appropriate aldehydes with 2'-hydroxyacetophenones. nih.govacs.org Other routes include the deaminative coupling of 2'-hydroxyaryl ketones with simple amines to form 3-substituted flavanone (B1672756) products (a type of chroman-4-one), catalyzed by cationic Ru-H complexes. organic-chemistry.org Visible-light photocatalytic, doubly decarboxylative Giese reactions have also been developed for the synthesis of 2-substituted chroman-4-ones. rsc.org

Functionalization of Chroman-4-ones: Chroman-4-ones can be functionalized at various positions, including the 2-, 3-, 6-, and 8-positions. nih.govacs.orgacs.orggu.se For instance, bromination at the 3-position allows for the introduction of amine or other functional groups. acs.orggu.seresearchgate.net

Relation to this compound: Chroman-4-one derivatives can serve as precursors to this compound or its analogs. For example, reduction of the ketone functionality in a chroman-4-one would yield a chromanol. Subsequent steps, such as nitration at the 8-position followed by reduction, or other functional group interconversions, could lead to this compound or its substituted forms. The presence of substituents at the 6- and 8-positions in chroman-4-one derivatives has shown to be crucial for certain biological activities, highlighting the importance of these positions across related chroman scaffolds. nih.govacs.org

Table 2: Key Functionalization Methods for Chroman-4-one Derivatives

| Position Functionalized | Method/Reaction Type | Examples of Substituents | Citation |

| 2-position | Base-mediated aldol condensation | Alkyl chains (e.g., pentyl) | nih.govacs.orgacs.org |

| 3-position | Bromination followed by substitution or Reformatsky reaction | NH2, Br, OAc, CN, CH2NHCbz | acs.orggu.seresearchgate.net |

| 6-position | (Indirectly via precursor synthesis) | Chloro, Nitro, Methoxy | nih.govacs.org |

| 8-position | (Indirectly via precursor synthesis) | Bromo | nih.govacs.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms.

One-dimensional NMR experiments, specifically Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), are fundamental for confirming the structure of chroman-8-amine.

¹H NMR Spectroscopy : For this compound (C₉H₁₁NO), the ¹H NMR spectrum would typically exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the benzene (B151609) ring (C-5, C-6, C-7) would appear in the downfield region (typically δ 6.0-8.0 ppm), with their multiplicity dictated by their coupling relationships. The protons on the dihydropyran ring (C-2, C-3, C-4) would resonate in the aliphatic region (typically δ 1.0-4.5 ppm). Specifically, the methylene (B1212753) protons at C-2 (adjacent to oxygen) would be more deshielded than those at C-3 and C-4. The amine protons (-NH₂) would typically appear as a broad singlet in the range of δ 1.0-5.0 ppm, and their chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. The integration of these signals would directly correspond to the number of protons in each unique environment, providing crucial quantitative data for structure confirmation. For example, a chroman-4-amine (B2768764) derivative showed aromatic protons between δ 6.7–7.1 ppm and an amine proton at δ 2.9 ppm vulcanchem.com.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) would appear in the δ 100-160 ppm range. The carbons of the dihydropyran ring (C-2, C-3, C-4) would resonate in the aliphatic region (typically δ 20-80 ppm), with C-2 (ether carbon) being more deshielded than C-3 and C-4. The carbon directly bearing the amine group (C-8) would also show a characteristic chemical shift influenced by the electron-donating effect of the amine.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar functional groups and ring systems.

Table 1: Illustrative Expected NMR Chemical Shifts for this compound (C₉H₁₁NO)

| Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| NH₂ | 1.0-5.0 (br s) | - |

| H-2 (CH₂) | 3.8-4.2 (t) | 65-70 |

| H-3 (CH₂) | 1.8-2.2 (m) | 20-25 |

| H-4 (CH₂) | 2.6-3.0 (t) | 25-30 |

| H-5 (Ar-H) | 6.5-7.0 (d) | 110-120 |

| H-6 (Ar-H) | 6.8-7.3 (t) | 120-130 |

| H-7 (Ar-H) | 6.5-7.0 (d) | 110-120 |

| C-4a (Ar) | - | 125-135 |

| C-8 (Ar-NH₂) | - | 140-150 |

| C-8a (Ar-O) | - | 150-160 |

Note: These values are illustrative and actual chemical shifts may vary depending on solvent, concentration, and specific electronic effects.

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond (COSY, HSQC, HMBC) and through-space (NOESY) connectivities, which are vital for unambiguous structure assignment and, in the case of chiral molecules, for determining relative and absolute stereochemistry.

Correlation Spectroscopy (COSY) : A COSY spectrum would reveal proton-proton couplings, allowing for the mapping of adjacent protons. For this compound, this would confirm the connectivity within the dihydropyran ring (e.g., H-2 with H-3, H-3 with H-4) and between ortho/meta/para protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons with the carbons to which they are directly attached. This experiment is essential for assigning specific proton signals to their corresponding carbon signals, providing a direct link between the ¹H and ¹³C NMR data.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about long-range (2-4 bond) proton-carbon couplings. This is particularly useful for establishing connectivity across quaternary carbons or for confirming the positions of substituents on aromatic rings. For this compound, HMBC correlations would confirm the attachment of the amine group to C-8 and the chroman ring's fusion points.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY reveals through-space correlations between protons that are in close proximity, regardless of bond connectivity. For this compound, NOESY could provide conformational information about the dihydropyran ring and relative stereochemistry if chiral centers were present due to substitution or if the ring adopted a preferred conformation. For instance, X-ray crystallography and computational models of a chroman-4-amine derivative showed a puckered dihydropyran ring vulcanchem.com.

The introduction of substituents onto the this compound scaffold significantly impacts its spectroscopic properties, offering further insights into structure-property relationships. Studies on substituted chroman derivatives, such as 5-alkoxy-2H-chromen-8-amines or chroman-4-amines, demonstrate how NMR and MS techniques are adapted to characterize these more complex structures vulcanchem.comyoutube.com.

For example, a study on (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride showed distinct ¹H NMR signals for methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.7–7.1 ppm) vulcanchem.com. The presence of electron-donating or electron-withdrawing groups on the aromatic ring would alter the chemical shifts of the aromatic protons and carbons, providing evidence for the position and nature of the substituents. Similarly, changes in the dihydropyran ring, such as additional alkyl groups or unsaturation, would be reflected in the chemical shifts and coupling patterns of the aliphatic protons and carbons. 2D NMR techniques become even more critical for substituted derivatives to resolve overlapping signals and establish complex connectivity patterns.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to provide information about its elemental composition and characteristic fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to several decimal places), HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions. For this compound (C₉H₁₁NO), the calculated exact mass would be 149.0841 g/mol . An HRMS measurement yielding this exact mass would confirm the molecular formula. HRMS is also used to characterize novel fluorophores, indicating its precision wikipedia.org.

Fragmentation Analysis : Electron Ionization (EI) mass spectrometry of this compound would typically produce a molecular ion (M⁺) peak at m/z 149. For monoamines, the molecular ion peak is often an odd number researchgate.net. Amines are known to undergo alpha-cleavage, which is a predominant fragmentation mode where the bond adjacent to the nitrogen atom breaks, leading to a stable radical cation fragment researchgate.net. For this compound, this could involve cleavage of the C-8 to C-8a bond or the C-8 to C-7 bond, leading to characteristic fragments. Additionally, the chroman ring, being a cyclic ether, might undergo fragmentation involving cleavage of the C-C bond next to the oxygen atom researchgate.net. The fragmentation pattern provides a unique "fingerprint" that aids in structural elucidation and confirmation.

Table 2: Illustrative Expected Mass Spectrometry Data for this compound (C₉H₁₁NO)

| Ion Type | m/z (Expected) | Description |

| Molecular Ion (M⁺) | 149.0841 | Parent ion, confirming molecular weight and formula |

| Alpha-cleavage fragments | Variable | Fragments resulting from cleavage adjacent to the amine nitrogen or ether oxygen. |

Note: Specific fragmentation patterns are complex and depend on the ionization method. The m/z for alpha-cleavage fragments would depend on the specific bond broken and the resulting fragment's composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound in the solid state. While no specific X-ray crystal structure for unsubstituted this compound was found in the immediate search, the principles of this technique are universally applicable to suitable crystalline organic molecules.

For this compound, if a high-quality single crystal could be obtained, X-ray crystallography would provide:

Atomic Positions : Exact coordinates of every atom in the molecule.

Bond Lengths and Angles : Precise measurements of interatomic distances and angles, confirming the connectivity and hybridization states.

Molecular Conformation : The preferred three-dimensional shape of the molecule in the crystal lattice, including the puckering of the dihydropyran ring and the orientation of the amine group relative to the aromatic ring.

Intermolecular Interactions : Details about hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to the crystal packing.

Chirality : If this compound were substituted to introduce a chiral center (e.g., at C-4, as seen in some chroman-4-amine derivatives vulcanchem.com), X-ray crystallography could unambiguously determine the absolute configuration.

The process involves irradiating a single crystal with monochromatic X-rays, which diffract off the electron clouds of the atoms. The resulting diffraction pattern is then analyzed computationally to generate an electron density map, from which the atomic model is built and refined. This technique has been successfully applied to various chroman derivatives, including complex ones like centchroman (B43507) derivatives, to confirm their absolute configuration and conformational preferences.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of organic molecules. These calculations provide detailed information about electron distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials, which are critical for predicting chemical behavior.

The amine group (-NH₂) at position 8 of Chroman-8-amine is a key functional group that dictates its nucleophilic character. In general, the nucleophilicity of amines is influenced by the availability of the lone pair on the nitrogen atom, which can be enhanced by electron-donating groups and affected by steric hindrance fishersci.fi. Computational methods, including DFT, can be utilized to assess nucleophilicity by analyzing parameters such as frontier molecular orbital energies (e.g., HOMO energy) and Fukui functions uni.luamericanelements.com. Fukui functions, for instance, help in identifying specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack by mapping electron density changes upon electron addition or removal. While direct quantum chemical studies focusing solely on the nucleophilicity of the 8-amine group in this compound were not specifically identified in the provided search results, the methodologies described are universally applicable to amine functionalities within chromane (B1220400) scaffolds. For example, studies on other chromene derivatives have used DFT to investigate the nucleophilic attack of various reagents, highlighting the role of the amine group in reaction pathways.

DFT calculations are instrumental in mapping the energetic profiles of chemical reactions, including the identification of transition states and reaction intermediates. This allows for the elucidation of plausible reaction mechanisms by determining activation energies and reaction energies. For chroman and chromene derivatives, DFT studies have been successfully applied to understand complex reaction pathways, such as Diels-Alder reactions, cycloadditions, and ring transformations. These studies often involve calculating the Gibbs free energies of reactants, products, and transition states to determine the most energetically favorable pathway. While specific energetic profiles for reactions involving the 8-amine group of this compound were not found, the established computational frameworks for chroman systems provide a robust foundation for future investigations into its reaction mechanisms. The ability to predict and understand these profiles is crucial for synthetic route design and optimizing reaction conditions.

Conformational Analysis and Molecular Mechanics

Conformational analysis explores the various spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds, and their relative energies. Molecular mechanics (MM) and more advanced quantum mechanical methods are used to predict these stable conformations and understand molecular flexibility.

The chromane ring system exhibits inherent flexibility, with the dihydropyran ring undergoing dynamic interconversion between various half-chair conformations. The energy barrier for this pseudorotation can be investigated using computational methods, including variable temperature NMR studies combined with DFT optimization. The presence and nature of substituents on the chromane ring, such as the amine group at position 8, can significantly influence this conformational flexibility and the relative stability of different conformers. For example, studies on 6-chromanyl ethereal derivatives and chroman-6-oles have shown that the electro-donor or electro-acceptor properties of substituents can have a notable effect on the kinetics of heterocyclic ring interconversion. Understanding the flexibility and dynamics of the chromane ring in this compound is important for predicting its behavior in solution and its ability to adapt to binding pockets in biological systems.

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a larger molecule (e.g., a protein receptor) and to estimate the strength of the interaction. This is a widely used approach in drug discovery and mechanistic studies.

While direct molecular docking simulations specifically involving this compound were not identified in the search results, the chromane scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are frequently studied using these techniques fishersci.fi. Molecular docking studies on various chroman and chromene derivatives have provided insights into their binding modes with target proteins, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO). These simulations typically reveal key interactions, including hydrogen bonding, hydrophobic interactions, and sometimes cation-π interactions, between the ligand and specific amino acid residues within the protein's active site fishersci.fi. The absence of a specific study on this compound does not preclude its potential for such investigations, as the methodologies are well-established for chromane-based compounds to predict their ligand-receptor interactions and potential therapeutic applications.

Compound Names and PubChem CIDs

Ligand-Protein Binding Interactions with Biological Targets

Molecular docking studies are frequently employed to investigate how this compound derivatives interact with specific biological targets. Research has shown that certain 5-alkoxythis compound derivatives exhibit favorable binding interactions with the GABAA receptor. These studies indicate that the synthesized compounds effectively position themselves within the active site of the GABAA receptor. researchgate.net

Prediction of Binding Modes and Affinities

In the context of 5-alkoxythis compound derivatives, molecular docking studies have been instrumental in predicting their binding modes and affinities to the GABAA receptor. Compound 9e, a derivative within this class, demonstrated strong hydrogen bonding interactions with key amino acid residues in the active site of the GABAA receptor. Furthermore, this compound exhibited higher binding energy in docking simulations when compared to standard antiepileptic agents such as phenobarbital (B1680315) and phenytoin. researchgate.net This suggests a robust interaction and a potentially high affinity for the target.

Table 1: Predicted Binding Characteristics of a 5-Alkoxythis compound Derivative with GABAA Receptor

| Compound Class | Biological Target | Key Interaction Type | Binding Energy (vs. Standards) | Key Amino Acid Residues Involved |

| 5-Alkoxychroman-8-amines | GABAA Receptor | Hydrogen Bonds | Higher (vs. Phenobarbital, Phenytoin) researchgate.net | Not specified in detail in source researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. These simulations are crucial for understanding the flexibility and stability of ligand-receptor complexes.

Conformational Stability of Ligand-Receptor Complexes

While molecular dynamics simulations are widely used to assess the conformational stability of ligand-receptor complexes, specific detailed studies focusing solely on this compound or its direct derivatives in this context were not extensively detailed in the provided search results. General chroman compounds have been subjected to unconstrained molecular dynamics simulations to understand their interaction with receptors, such as dopamine (B1211576) D1 receptors, where intramolecular hydrogen bonding within the chroman structure was observed to influence ligand alignment and binding affinity. nih.gov However, these studies were not specific to this compound.

Dynamic Behavior of this compound Derivatives in Biological Environments

Information specifically detailing the dynamic behavior of this compound derivatives in biological environments through MD simulations was not found within the scope of the provided search results. While MD simulations are a powerful tool for investigating the dynamic behavior of molecules, including their movement, conformational changes, and interactions within complex biological systems, specific applications to this compound were not identified.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational approaches used to establish mathematical relationships between chemical structures and their biological activities, and to define the essential molecular features required for activity.

Development of Predictive Models for Biological Activity

Specific QSAR and pharmacophore modeling studies focused solely on this compound or its direct derivatives for the development of predictive models for biological activity were not detailed in the provided search results. While general QSAR and pharmacophore modeling principles are applied to various chroman and chromene derivatives, and to flavonoids which contain a chroman ring, explicit research findings for this compound in this domain were not identified. researchgate.net

Structure Activity Relationship Sar Studies of Chroman 8 Amine Derivatives

Impact of Substituent Variation on Biological Activity

The modification of substituents on the chroman-8-amine scaffold is a key strategy for modulating pharmacological activity. The nature, position, and electronic properties of these substituents, as well as the characteristics of any attached alkyl chains, can dramatically alter a compound's interaction with its biological target.

Research on related chroman structures has demonstrated that the presence and placement of substituents on the aromatic portion of the ring system are critical for biological activity. Studies on chroman-4-one derivatives, for instance, revealed that an unsubstituted aromatic ring leads to a complete loss of inhibitory activity against certain enzymes, highlighting the necessity of substitutions for any biological effect. acs.orgnih.gov

The 6- and 8-positions on the chroman ring have been identified as particularly important for modulating activity. SAR studies on a series of sirtuin 2 inhibitors showed that the size of the substituents at these positions is a key determinant of potency. acs.orgnih.gov Larger substituents were generally found to be necessary for achieving significant inhibition. acs.orgnih.gov Further investigation revealed that the substituent at the 6-position has a more pronounced impact on activity than the one at the 8-position. acs.orgnih.gov For example, a compound lacking a substituent at the 6-position was significantly less potent than its counterpart with substitutions at both the 6- and 8-positions. acs.orgnih.gov

In a different series of lactam-fused chroman derivatives designed as 5-HT1A receptor antagonists, an 8-fluoro substituent was a key feature of potent compounds. doi.org This, combined with a 5-carboxamide group, was shown to produce good affinity for the target receptor. doi.org

| Compound Series | Position(s) | Substituent Effect on Activity | Biological Target | Reference |

|---|---|---|---|---|

| Chroman-4-ones | 6- and 8- | Substituents are necessary for activity; larger groups increase potency. | Sirtuin 2 | acs.orgnih.gov |

| Chroman-4-ones | 6- | More critical for activity than the 8-position substituent. | Sirtuin 2 | acs.orgnih.gov |

| Lactam-fused Chromans | 8- | An 8-fluoro group contributed to high affinity. | 5-HT1A Receptor | doi.org |

| Chroman-4-ones | Aromatic Ring | Unsubstituted compounds lost all inhibitory activity. | Sirtuin 2 | acs.orgnih.gov |

The length and branching of alkyl chains, whether attached to the chroman ring itself or to the amine group, significantly affect a molecule's physicochemical properties, such as lipophilicity, which in turn influences biological activity.

In studies of 2-substituted chroman-4-ones, the length of the alkyl chain at the 2-position was shown to be a determining factor for inhibitory effect. acs.orgnih.gov A compound with an n-propyl chain showed slightly better activity than one with a longer n-heptyl chain. acs.orgnih.gov However, the n-pentyl group was identified as the most optimal length among the studied alkyl derivatives for this particular series. acs.orgnih.gov

For substituents on the amine group, SAR studies on chroman-based 5-HT1A receptor antagonists found that small N-alkyl groups, such as methyl, ethyl, cyclopropylmethyl, and cyclobutyl, were favorable for maintaining high affinity. doi.org The results suggested that a cyclopropylmethyl group played a particularly important role in the antagonistic properties of the molecules. doi.org The general principle that elongating alkyl chains can modify activity is also seen in other classes of compounds, where it often correlates with increased antioxidative activity or altered hydrophobic properties. nih.govuni-tuebingen.de

| Compound Series | Position of Alkyl Group | Alkyl Group Variation | Impact on Activity | Reference |

|---|---|---|---|---|

| 2-Alkyl-Chroman-4-ones | C-2 | n-propyl vs. n-pentyl vs. n-heptyl | Optimal activity observed with the n-pentyl group. | acs.orgnih.gov |

| 3-Amino-Chroman Derivatives | N-Alkyl | Small alkyls (methyl, ethyl, cyclobutyl) | Good affinity for 5-HT1A receptor. | doi.org |

| 3-Amino-Chroman Derivatives | N-Alkyl | Cyclopropylmethyl | Important for antagonist properties. | doi.org |

The electronic nature of substituents on the aromatic ring of this compound can profoundly influence biological activity by altering the molecule's charge distribution and its ability to engage in electronic interactions with a receptor.

This trend is also observed in other molecular scaffolds. For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are monoamine oxidase (MAO) inhibitors, electron-withdrawing groups like chloro and fluoro on the aryl ring improved the efficiency of MAO inhibition. nih.gov Conversely, electron-donating groups such as methyl enhanced the inhibition of a different enzyme, tyramine (B21549) oxidase, demonstrating that the effect of electronic properties can be target-specific. nih.gov

Hydrogen bonds are critical directional interactions that play a key role in molecular recognition between a ligand and its biological target. The introduction of groups capable of acting as hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., C=O, -O-) onto the this compound framework can significantly enhance binding affinity and specificity.

The amine group at the 8-position itself is a potential hydrogen bond donor. The strategic placement of other hydrogen-bonding moieties can lead to cooperative interactions that stabilize the ligand-receptor complex. For example, studies on apramycin, an aminoglycoside antibiotic, have shown that an intramolecular hydrogen bond can increase the acidity of a nearby hydroxyl group, thereby strengthening its capacity to act as a hydrogen bond donor to its RNA target. nih.gov This cooperative effect led to a significant increase in biological activity compared to its epimer, which had a much weaker intramolecular hydrogen bond. nih.gov A similar principle could apply to this compound derivatives, where a strategically placed hydroxyl or amide group could form an intramolecular hydrogen bond with the 8-amine, modulating its interaction with a target.

Stereochemical Influence on Activity and Selectivity

Many chroman derivatives contain one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is fundamental to a molecule's interaction with chiral biological macromolecules like proteins and nucleic acids. nih.gov

The biological activity of chiral molecules often resides predominantly in one enantiomer, while the other may be less active or even inactive. nih.govnih.gov This is because the precise spatial orientation of functional groups is required for optimal binding to a receptor's active site.

In the study of chroman-4-one sirtuin 2 inhibitors, the individual enantiomers of a lead compound were evaluated. nih.gov It was found that the enantiomers displayed different inhibitory activities, with the (-)-1a enantiomer being a more potent inhibitor (IC50 value of 1.5 μM) compared to the (+)-1a enantiomer (IC50 of 4.5 μM). nih.gov

Similarly, for lactam-fused chroman analogs targeting the 5-HT1A receptor, the stereochemistry at the 3-position of the chroman ring was found to be important for the molecule's antagonistic properties. doi.org In other complex systems, such as phenylmorphans, the stereochemistry can have an even more dramatic effect, with one diastereomer being a potent agonist while another is completely inactive. nih.gov These findings underscore the critical importance of controlling and evaluating the stereochemistry of this compound derivatives during the drug discovery process.

Modifications to the Amine Moiety

Derivatization of the 8-Amino Group (e.g., Ureas, Thioureas)

Converting the 8-amino group into urea (B33335) or thiourea (B124793) moieties is a common strategy in medicinal chemistry to introduce additional hydrogen bonding capabilities and modulate lipophilicity. The urea and thiourea groups can act as both hydrogen bond donors (N-H) and acceptors (C=O or C=S), which can lead to stronger and more specific interactions with target proteins. nih.govnih.gov

SAR studies on urea and thiourea derivatives often reveal that the nature of the substituent on the terminal nitrogen is critical for activity. nih.govnih.gov For instance, bulky aliphatic or aromatic groups can provide beneficial steric interactions or engage in hydrophobic pockets within a binding site, while the presence of electron-withdrawing or donating groups can tune the electronic properties of the entire molecule. nih.govresearchgate.net In some cases, the thiourea moiety, being more rigid and stable than its urea isostere, can offer advantages in terms of metabolic stability and binding affinity. nih.govresearchgate.net The choice between urea and thiourea can also impact anion transport modulation capabilities. nih.gov

| Compound ID | Core Structure | Modification (R Group) | Key SAR Observations |

|---|---|---|---|

| CA-U1 | Chroman-8-yl Urea | -CH3 | Small alkyl groups may serve as a baseline for activity, exploring a small hydrophobic pocket. |

| CA-U2 | Chroman-8-yl Urea | -Cyclohexyl | Bulky aliphatic rings can enhance activity by occupying larger hydrophobic pockets, though excessive bulk may decrease activity. nih.gov |

| CA-U3 | Chroman-8-yl Urea | -Phenyl | Aromatic rings introduce potential for π-π stacking interactions; substitutions on the phenyl ring are critical for tuning activity. |

| CA-U4 | Chroman-8-yl Urea | -4-Chlorophenyl | Electron-withdrawing groups can alter the hydrogen bond donating capacity of the urea N-H and introduce specific halogen bonding interactions. researchgate.net |

| CA-T1 | Chroman-8-yl Thiourea | -Phenyl | The thiourea sulfur atom can act as a hydrogen bond acceptor; often compared with urea analogs to probe the importance of the carbonyl oxygen. researchgate.net |

| CA-T2 | Chroman-8-yl Thiourea | -Benzyl | Increased flexibility compared to a phenyl group may allow for better conformational adaptation to the binding site. mdpi.com |

Linker Modifications in Amine Derivatives

Length and Flexibility: The length of the linker dictates the distance between the chroman core and the attached functional group. A longer, more flexible linker (e.g., a polyethylene (B3416737) glycol [PEG] or long alkyl chain) can allow the molecule to span larger distances and adopt multiple conformations to find an optimal binding mode. researchgate.netwikipedia.org Conversely, a shorter, more rigid linker (e.g., incorporating cyclic structures or double bonds) restricts conformational freedom, which can be advantageous if it pre-organizes the molecule in its bioactive conformation, thus improving potency and selectivity.

Polarity: Introducing heteroatoms (e.g., oxygen, nitrogen) into the linker can increase polarity and aqueous solubility. This is a crucial strategy for improving the drug-like properties of otherwise lipophilic molecules. Amide or ester functionalities are common polar groups incorporated into linkers. nih.gov

| Linker Type | Example Structure | Key Properties & SAR Implications |

|---|---|---|

| Short Alkyl | -(CH2)2- | Provides a short, flexible connection. Useful for probing proximity requirements between pharmacophores. |

| Long Alkyl | -(CH2)6- | Increases distance and lipophilicity. May access distal binding pockets. |

| PEGylated | -(CH2CH2O)2- | Enhances aqueous solubility and can improve pharmacokinetic properties. researchgate.netwikipedia.org |

| Rigid Phenyl | -p-C6H4- | Provides a rigid, defined distance and orientation. Restricts conformational flexibility. |

| Amide-containing | -(CH2)2-CO-NH-(CH2)2- | Introduces hydrogen bonding capabilities and increases polarity. Can be designed to be stable or enzymatically cleavable. nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov These approaches involve replacing the core molecular framework (the scaffold) or specific functional groups with alternatives that are structurally different but preserve key electronic and steric features required for biological function. researchgate.net

Comparison with Other Heterocyclic Amine Scaffolds

The this compound scaffold can be compared to other heterocyclic amines commonly found in bioactive molecules, such as quinolines, imidazoles, and pyridines. taylorandfrancis.comnih.gov Each scaffold presents a unique three-dimensional arrangement of its amine group and other functional features, influencing its potential interactions with biological targets.

This compound: Features a saturated dihydropyran ring fused to the benzene (B151609) ring. This creates a non-planar structure with a defined stereochemistry if substituted. The amino group is attached to an aromatic ring, and its vector relative to the heterocyclic oxygen is fixed.

Quinoline (e.g., 8-aminoquinoline): A fully aromatic, planar scaffold. The electronic properties and basicity of the amino group are influenced by the fused pyridine (B92270) ring.

Imidazole (e.g., 2-aminoimidazole): A five-membered aromatic heterocycle with two nitrogen atoms. The position and tautomeric state of the nitrogens significantly affect the compound's properties and hydrogen bonding patterns.

Pyridine (e.g., 2-aminopyridine): A six-membered aromatic heterocycle. The nitrogen atom in the ring acts as a hydrogen bond acceptor and lowers the pKa of the exocyclic amino group compared to aniline (B41778).

The choice of scaffold impacts rigidity, lipophilicity, metabolic stability, and the spatial projection of key interacting groups. Scaffold hopping from this compound to one of these alternatives could be used to escape patent limitations, alter pharmacokinetic profiles, or explore new binding interactions. x-mol.net

| Scaffold | Key Structural Features | Potential Advantages/Disadvantages vs. This compound |

|---|---|---|

| This compound | Non-planar, saturated heterocyclic ring, fixed amine vector. | Provides 3D complexity; potential for stereospecific interactions. May have different metabolic pathways. |

| 8-Aminoquinoline | Fully aromatic, planar, rigid. | Planarity allows for strong π-stacking. Different electronic distribution. researchgate.net |

| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Extended, planar, multi-ring aromatic system. taylorandfrancis.com | Offers multiple points for hydrogen bonding and hydrophobic interactions. Generally larger and more rigid. |

| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | Planar, electron-deficient quinoxaline (B1680401) ring system. nih.gov | Distinct electronic properties and potential for different metabolic routes. nih.gov |

Azachromanone Analogs and their Activity Profile

A classic bioisosteric replacement strategy involves substituting a carbon atom within a ring system with a nitrogen atom. researchgate.net In the context of the chroman scaffold, this leads to azachroman or azachromanone analogs. Replacing a C-H group in the benzene ring with a nitrogen atom creates a pyridone ring fused to the dihydropyranone ring. This substitution can have profound effects on the molecule's activity profile. researchgate.netresearchgate.net

The introduction of a nitrogen atom into the aromatic ring:

Alters Electron Distribution: The electron-deficient nature of the pyridine ring modifies the electronic character of the scaffold. researchgate.net

Introduces a Hydrogen Bond Acceptor: The pyridine nitrogen can act as a hydrogen bond acceptor, creating a new potential interaction point with a biological target.

Modulates Physicochemical Properties: This change generally increases polarity and can improve aqueous solubility and alter metabolic stability.

The position of the nitrogen atom is critical. For example, an 8-azachromanone analog places the nitrogen adjacent to the fused ring junction, which would significantly impact the properties compared to a 5-aza or 6-aza analog. Several azachromone derivatives have been patented as promising agents with a range of biological activities, including anticancer and antiviral properties, highlighting the success of this bioisosteric approach. researchgate.net

| Analog Type | Position of Nitrogen | Expected Impact on Properties and Activity Profile |

|---|---|---|

| 5-Azachromanone | Position 5 | Nitrogen is para to the ring oxygen. May significantly alter electronic effects and introduce a key H-bond acceptor site. |

| 6-Azachromanone | Position 6 | Nitrogen is meta to the ring oxygen. Modifies polarity and provides a distal H-bond acceptor. researchgate.net |

| 7-Azachromanone | Position 7 | Nitrogen is para to the ring fusion. Can influence metabolic pathways on the aromatic ring. |

| 8-Azachromanone | Position 8 | Nitrogen is adjacent to the ring fusion. This bioisosteric replacement for the 8-CH group directly modifies the region where the amine was located in the parent scaffold. researchgate.netresearchgate.net |

Mechanistic Investigations of Biological Activity Excluding Clinical Data

Cellular Pathway Modulation

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play vital roles in various cellular processes, including mitosis, cell shape maintenance, intracellular transport, and signal transduction. Compounds that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. nih.gov

While specific studies directly linking the unsubstituted chroman-8-amine to tubulin polymerization inhibition are not extensively documented, various chroman and chromene derivatives have demonstrated potent antitubulin activity. For instance, certain 4-aryl-4H-chromenes, structurally related to the chroman scaffold, have been identified as potent inhibitors of tubulin polymerization. Research has shown that these compounds can inhibit cell growth at low nanomolar concentrations and disrupt microtubule assembly, indicating that the chromene scaffold can impart tubulin-targeting properties. acs.org Other molecular hybrids incorporating chroman-like structures have also been reported to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule networks. mdpi.com, nih.gov This suggests that the chroman scaffold provides a structural basis for designing compounds with tubulin-inhibiting capabilities.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and tissue homeostasis. Inducing apoptosis in abnormal cells, such as cancer cells, is a key strategy in therapeutic interventions. Chroman and chromene derivatives have been investigated for their ability to induce apoptosis through various pathways.

Studies on novel spiro[chroman-2,4′-piperidin]-4-one derivatives, which feature a chroman core, have shown significant apoptosis-inducing activity in human cancer cell lines, such as MCF-7 (human breast carcinoma). For example, compound 16, a potent derivative, was found to induce more than three-fold early apoptosis in MCF-7 cells within 24 hours of treatment. researchgate.net, japsonline.com Mechanistic investigations of other chromene derivatives, such as bis(4-hydroxy-2H-chromen-2-one) coumarin (B35378) (4HC), have revealed that they induce apoptosis in MCF-7 cells by up-regulating pro-apoptotic genes like Bax and down-regulating anti-apoptotic genes like Bcl-2, leading to an increase in caspase-3 gene expression. nih.gov Similarly, novel benzochromene derivatives have been shown to trigger apoptosis by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) apoptotic pathways in human acute myeloid leukemia HL-60 cells. nih.gov These findings indicate that compounds containing the chroman/chromene scaffold can modulate key apoptotic proteins and caspases, leading to programmed cell death.

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated series of events that leads to cell division. Dysregulation of the cell cycle is a hallmark of cancer. Compounds that can arrest the cell cycle at specific phases are valuable tools for cancer research and potential therapeutics. Chroman and chromene derivatives have demonstrated the ability to induce cell cycle arrest.

Several studies have reported that chroman-based compounds can cause cell cycle arrest. For instance, spiro[chroman-2,4′-piperidin]-4-one derivatives were found to increase MCF-7 cells in the sub-G1 and G2-M cell cycle phases. researchgate.net, japsonline.com Similarly, certain 4H-benzo[h]chromene derivatives have been shown to induce cell cycle arrest at the S and G2/M phases, which subsequently leads to apoptosis. researchgate.net Other chromene derivatives, such as bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC), also increased the percentage of cells in the G2/M phase. nih.gov Furthermore, novel benzochromene derivatives, specifically compounds 5a and 6a, suppressed cell growth in HL-60 cells by inducing cell cycle arrest at the G1/S phase through the regulation of CDK-2/CyclinD1 expression. nih.gov Chroman-4-one and chromone-based sirtuin 2 inhibitors have also been observed to induce G1/G0 cell cycle arrest in A549 and MCF-7 cells. acs.org These findings collectively highlight the capacity of chroman-derived compounds to interfere with cell cycle progression at various checkpoints.

Investigation of Other Specific Molecular Targets

Beyond the general mechanisms of tubulin inhibition, apoptosis, and cell cycle arrest, this compound derivatives have been specifically investigated for their interaction with other molecular targets. A notable example involves the evaluation of this compound derivatives as anti-TNF-α agents that target the p38 MAPK pathway.

Research has focused on the synthesis and biological evaluation of chromenylurea and chromanylurea derivatives, including those synthesized from 5-alkoxychroman-8-amines. These compounds were designed to target the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses and various cellular processes. For instance, specific this compound derivatives (e.g., compounds 17a–f and their urea (B33335) derivatives 39a–j and 40a–i) were synthesized and evaluated for their anti-TNF-α activity, indicating their potential as modulators of inflammatory pathways. nih.gov, mdpi.com The studies demonstrated that the structural features, such as the p-tolyl group and the electronic configuration of the pyrazole (B372694) ring, significantly influence their TNF-α inhibitory activity. nih.gov

This direct evidence for this compound derivatives targeting the p38 MAPK pathway underscores the specificity of their molecular interactions beyond broader cytotoxic effects.

In Vitro Biological Evaluation Excluding Clinical Data

Antimicrobial Activity Studies

Direct studies on the antimicrobial activity of Chroman-8-amine are not reported in the available literature. However, the chroman scaffold, particularly in its derivative forms, has been a subject of interest for its potential antimicrobial properties.

While specific data for this compound is unavailable, studies on various chroman carboxamide derivatives have indicated good to excellent antimicrobial activity against Gram-positive bacteria, with some compounds also showing high potency against Gram-negative bacteria. For instance, certain chroman carboxamide derivatives exhibited minimum inhibitory concentration (MIC) values ranging between 25-100 µg/ml against Gram-positive bacteria and 12.5-100 µg/ml against Gram-negative bacteria uni.lu. Similarly, other chromene derivatives have demonstrated broad-spectrum antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains uni-goettingen.deuni.lu. Some chromeno[4,3-d]pyrimidin-2-amine derivatives have also shown moderate antibacterial activity against Gram-positive organisms but poor activity against Gram-negative organisms ambeed.com.

No specific antifungal efficacy data for this compound has been reported. Nevertheless, the broader class of chroman and chromene derivatives, as well as related chromones and coumarins, have been investigated for their antifungal potential. Studies have shown that certain chroman carboxamide derivatives can display antifungal activity against strains such as Candida albicans uni.lu. Other chromene derivatives have also demonstrated efficacy against various fungal species, including Candida albicans and Fusarium oxysporum uni-goettingen.deuni.lu. A new chromone (B188151) derivative, for example, exhibited fungicidal-like activity against Candida spp., with MIC values ranging from 264.52 µM to 4232.44 µM.

Antiproliferative and Cytotoxicity Assays

Detailed antiproliferative and cytotoxicity assay results for this compound are not documented in the current literature. Research in this domain generally pertains to structurally modified chroman compounds or other chromene and coumarin (B35378) scaffolds.

Specific evaluation of this compound against the listed cancer cell lines (A549, MOLT-4, HeLa, MCF-7, U373, T98G, Hs683) is not available. However, various chroman and chromene derivatives have been screened against a wide array of cancer cell lines. For instance, certain 7H-benzochromeno[2,3-d]pyrimidin-8-amines have shown significant antiproliferative activity against A549, MOLT-4, and HeLa cell lines. Other chroman derivatives, specifically N-aryl-N'-(chroman-4-yl)ureas and thioureas, have been examined for their effects on human high-grade glioma cell lines such as U373, T98G, and Hs683, demonstrating significant growth inhibitory activity. Furthermore, chromene derivatives and coumarin-containing compounds have exhibited cytotoxic effects on cell lines including MCF-7, A549, and HeLa.

Dose-response studies, including IC50 and GI50 values, for this compound are not reported in the accessible scientific literature. Nevertheless, such studies are common for its derivatives and related compounds. For example, some N-aryl-N'-(chroman-4-yl)ureas and thioureas showed varying IC50 values against glioblastoma cell lines (U373, T98G, Hs683), with some compounds exhibiting IC50 values in the micromolar range. Certain chromeno[4,3-d]pyrimidin-2-amine derivatives have displayed in vitro cytotoxicity with GI50 values ranging from 37.9 to 57.1 μM against HeLa cell lines ambeed.com. Additionally, novel spirochromanes incorporating Schiff's bases demonstrated IC50 values in the range of 1.154–9.09 μM against MCF-7, HCT-116, PC3, and A549 cancer cell lines.

No specific selectivity studies for this compound between normal and tumor cells have been found. However, this is a crucial aspect evaluated for many chroman derivatives and related compounds. For instance, some N-aryl-N'-(chroman-4-yl)ureas were found to be more cell selective (normal versus tumor glial cells) and thus less toxic than their corresponding phenylthioureas. Certain coumarin derivatives have also shown selective inhibition of tumor cell proliferation with minimal toxicity to normal cells, indicating high selectivity.

Anti-inflammatory Properties (General In Vitro Assessments)

Direct in vitro anti-inflammatory assessment data for this compound (3,4-dihydro-2H-chromen-8-amine) were not explicitly found in the provided search results. Research in this area predominantly focuses on various chroman-derived compounds. For instance, studies have investigated the anti-inflammatory activity of chroman-4-one based 1,2,3-triazole analogues, researchgate.net 2-phenyl-4H-chromen-4-one compounds, nih.govnih.gov coumarin derivatives, mdpi.com and coumarin-pyrazole hybrids. royalsocietypublishing.org Some chromanylurea derivatives, specifically 5-alkoxychroman-8-amines, which are structurally related to this compound, have been synthesized and evaluated for their inhibitory activity against TNF-α release. researchgate.net However, these findings pertain to modified derivatives rather than this compound itself.

Antioxidant Activity Assays

Specific in vitro antioxidant activity assays for this compound (3,4-dihydro-2H-chromen-8-amine) were not directly reported in the provided search results. The literature available details the antioxidant potential of various chroman-related structures, such as chroman-4-one based 1,2,3-triazole analogues, researchgate.net chromone derivatives, d-nb.info chroman carboxamide analogs, researchgate.net (2Z)-2(arylimino)-2Hchromene-3-carboxamides, researchgate.net coumarin derivatives, mdpi.com flavonoid derivatives, ajrconline.org Schiff base ligands, rsc.org and chroman ketals. acs.org Additionally, a chromene derivative was studied for its antioxidative properties. jst.go.jp While these studies highlight the antioxidant potential within the broader chroman scaffold, direct data for this compound is not available in the provided context.

Emerging Research Areas and Future Directions

Development of Multi-Targeting Agents Based on Chroman-8-amine Scaffold